2-sec-butyl-1-isoindolinimine hydrobromide
Overview
Description
2-sec-butyl-1-isoindolinimine hydrobromide is a useful research compound. Its molecular formula is C12H17BrN2 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.05751 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that isoindolinimine compounds are involved in peptide modification methods . These compounds are formed when ortho-phthalaldehyde (OPA) condenses with two primary alkyl amines .
Mode of Action
The mode of action of 2-sec-butyl-1-isoindolinimine hydrobromide involves the condensation of OPA with two primary alkyl amines to form isoindolin-1-imine compounds . This reaction occurs under mild aqueous conditions . The resulting cyclized peptides with an isoindolinimine linkage can be extended in a one-pot sequential addition manner with several different electron-deficient π electrophiles, thereby generating more complex structures .
Biochemical Pathways
The compound plays a role in the macrocyclization of peptides into more conformationally constrained versions .
Result of Action
The result of the action of this compound is the formation of cyclized peptides with an isoindolinimine linkage . These peptides can be further extended to generate more complex structures .
Action Environment
The action of this compound is influenced by the reaction conditions. The macrocyclization reactions of selected substrates are completed within 10 seconds at 5mM concentration and within 2 minutes at 50 μM concentration .
Properties
IUPAC Name |
2-butan-2-yl-3H-isoindol-1-imine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.BrH/c1-3-9(2)14-8-10-6-4-5-7-11(10)12(14)13;/h4-7,9,13H,3,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNDYFFNYOAINR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC2=CC=CC=C2C1=N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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